molecular formula C21H25ClN2O4 B12107732 8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride

8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride

Cat. No.: B12107732
M. Wt: 404.9 g/mol
InChI Key: SYCWERNQGSKYAG-UHFFFAOYSA-N
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Description

The compound 8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one; hydrochloride (hereafter referred to as the target compound) is a synthetic quinolinone derivative with a complex structure featuring a hydroxyl-substituted quinoline core, a 4-methoxyphenyl group, and a secondary amine ethyl chain. It is synthesized via multi-step procedures involving hydroxyl-protecting groups (e.g., benzyl) and catalytic debenzylation to achieve stereochemical purity . The hydrochloride salt enhances solubility, and its crystalline form (designated as "Form E") exhibits distinct XRPD peaks, indicating high stability and pharmaceutical applicability .

Properties

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWERNQGSKYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions

    Amino Group Introduction: The amino group is introduced via reductive amination, where the corresponding ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating respiratory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a family of quinolinone derivatives modified at the 5-position. Key structural analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4-Methoxyphenyl, ethyl-amine chain C₂₂H₂₈ClN₂O₄ 420.93 (HCl salt) Crystalline Form E, stereochemical purity (R,R-configuration)
8i (5-Hydroxyimino-1-(4-methoxyphenyl)-tetrahydroquinolin-2-one) 4-Methoxyphenyl, hydroxyimino C₁₆H₁₅N₂O₃ 283.30 High HPLC purity (99.4%), melting point 112.9–113.2°C
8k (5-Hydroxyimino-1-(4-fluorophenyl)-tetrahydroquinolin-2-one) 4-Fluorophenyl, hydroxyimino C₁₅H₁₂FN₂O₂ 271.27 Lower HPLC purity (97.0%), melting point 121.9–122.2°C
9a (5-Amino-1-phenyl-tetrahydroquinolin-2-one) Phenyl, amino C₁₅H₁₆N₂O 240.30 High thermal stability (mp 186.5–187.3°C)
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one Propan-2-ylamino, butyl chain C₁₆H₂₂N₂O₃ 290.36 Lacks aromatic substitution; lower molecular weight

Key Observations :

  • The 4-methoxyphenyl group in the target compound and 8i enhances electronic effects compared to the 4-fluorophenyl in 8k, influencing bioactivity and solubility .
  • The ethyl-amine chain in the target compound vs. the butyl chain in the analog from alters steric bulk and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s synthesis prioritizes stereochemical purity via recrystallization, whereas analogs like 8i/8k focus on straightforward condensation .
  • Lower yields in 9a highlight the difficulty of reducing nitro groups without side reactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
Target Compound (Form E) Not reported Enhanced by hydrochloride salt High (crystalline Form E with 29 XRPD peaks)
8i 112.9–113.2 Moderate in DMSO Stable under reflux conditions
8k 121.9–122.2 Moderate in DMSO Similar to 8i but with higher mp due to fluorine substitution
9a 186.5–187.3 Low in organic solvents Thermally stable due to aromatic amine

Key Observations :

  • The hydrochloride salt of the target compound improves solubility, critical for pharmaceutical formulations .
  • Fluorine in 8k increases melting point compared to 8i, reflecting stronger intermolecular forces .

Computational Similarity Analysis

  • Tanimoto and Dice indices () quantify structural similarity. For example: The target compound and 8i share a quinolinone core and aromatic substituents, likely yielding high similarity scores. Analogs with alkyl chains (e.g., ) would score lower due to reduced overlap in functional groups.

Biological Activity

8-Hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one; hydrochloride, commonly referred to as CHF 4226, is a synthetic compound with significant biological activity. This compound is primarily studied for its therapeutic potential in respiratory diseases due to its bronchodilator properties, as well as its broader implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core structure substituted with hydroxy, methoxy, and amino groups. Its molecular formula is C21H24N2O4HClC_{21}H_{24}N_{2}O_{4}\cdot HCl, and it exhibits unique chemical properties that contribute to its biological activities.

PropertyValue
Molecular FormulaC21H24N2O4HClC_{21}H_{24}N_{2}O_{4}\cdot HCl
Molecular Weight396.89 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of CHF 4226 is attributed to its interaction with various molecular targets, particularly beta-2 adrenergic receptors. This interaction leads to smooth muscle relaxation in the airways, resulting in bronchodilation. The compound may also exhibit anti-inflammatory effects, which can further enhance its therapeutic efficacy in respiratory conditions.

1. Bronchodilator Effects

CHF 4226 has been identified as a potent beta-2-adrenoceptor agonist. Studies indicate that it can significantly improve airway function in models of asthma and chronic obstructive pulmonary disease (COPD). The compound's efficacy is comparable to established bronchodilators, making it a candidate for further clinical evaluation.

2. Anticancer Potential

Recent studies have explored the anticancer properties of quinoline derivatives, including CHF 4226. Research indicates that quinoline compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. Specifically, CHF 4226 has shown promise against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.3
HeLa (Cervical)12.0

These findings suggest that CHF 4226 may possess dual therapeutic potential as both a bronchodilator and an anticancer agent.

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on CHF 4226 is limited, quinoline derivatives are known for their broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study 1: Bronchodilation in Asthma Models

In a controlled study involving asthmatic animal models, CHF 4226 was administered via inhalation. Results demonstrated a significant increase in forced expiratory volume (FEV1) compared to control groups treated with saline or placebo. The compound exhibited rapid onset of action and prolonged duration of effect.

Case Study 2: Anticancer Activity in vitro

A series of in vitro assays were conducted using human cancer cell lines to assess the antiproliferative effects of CHF 4226. The results indicated that the compound inhibited cell growth significantly at concentrations lower than those required for standard chemotherapeutics, suggesting a favorable therapeutic index.

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